molecular formula C13H18N2O B2789449 N-ethyl-3-phenylpyrrolidine-1-carboxamide CAS No. 1209587-47-2

N-ethyl-3-phenylpyrrolidine-1-carboxamide

Cat. No.: B2789449
CAS No.: 1209587-47-2
M. Wt: 218.3
InChI Key: DXOMGLSOFUYSJV-UHFFFAOYSA-N
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Description

N-ethyl-3-phenylpyrrolidine-1-carboxamide is a chemical compound with the molecular formula C13H18N2O. It is a derivative of pyrrolidine, featuring an ethyl group attached to the nitrogen atom and a phenyl group attached to the third carbon of the pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-ethyl-3-phenylpyrrolidine-1-carboxamide typically involves the reaction of 3-phenylpyrrolidine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry techniques to enhance efficiency and yield. The use of automated systems and real-time monitoring can help optimize reaction conditions and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: N-ethyl-3-phenylpyrrolidine-1-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromium(VI) oxide.

  • Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution: Substitution reactions can be carried out using nucleophiles such as alkyl halides or amines in the presence of a base.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can produce amines or alcohols.

  • Substitution: Substitution reactions can result in the formation of various substituted pyrrolidines.

Scientific Research Applications

N-ethyl-3-phenylpyrrolidine-1-carboxamide has several scientific research applications across different fields:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound has been studied for its potential biological activity, including its effects on enzyme inhibition and receptor binding.

  • Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders or as an anti-inflammatory agent.

  • Industry: It is used in the development of new materials and in the pharmaceutical industry for drug discovery and development.

Mechanism of Action

The mechanism by which N-ethyl-3-phenylpyrrolidine-1-carboxamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

  • N-methyl-3-phenylpyrrolidine-1-carboxamide

  • N-ethyl-3-phenylpiperidine-1-carboxamide

  • N-ethyl-3-phenylmorpholine-1-carboxamide

Properties

IUPAC Name

N-ethyl-3-phenylpyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c1-2-14-13(16)15-9-8-12(10-15)11-6-4-3-5-7-11/h3-7,12H,2,8-10H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXOMGLSOFUYSJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)N1CCC(C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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